REACTION_CXSMILES
|
Cl.NCCC[CH:6]=[C:7]([CH3:11])[C:8]([NH2:10])=[O:9].C(O[C:16](=O)[CH3:17])(=O)C.[CH2:19](N(CC)CC)C.C([NH-])(=O)C>CO>[CH3:19][CH2:16][CH2:17][NH:10][C:8](=[O:9])[C:7]([CH3:11])=[CH2:6] |f:0.1|
|
Name
|
3-aminopropyl methacrylamide hydrochloride
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCCC=C(C(=O)N)C
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acetylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[NH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
cooling for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off with an evaporator
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was recovered
|
Type
|
ADDITION
|
Details
|
introduced into a silica column
|
Type
|
ADDITION
|
Details
|
Thus, the eluate fraction containing the target product
|
Type
|
CUSTOM
|
Details
|
subjected to recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
CCCNC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |